molecular formula C20H15Cl2N5O2 B3409964 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 895020-27-6

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B3409964
CAS No.: 895020-27-6
M. Wt: 428.3 g/mol
InChI Key: GXPWUFDOAKIFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c21-14-5-3-6-15(8-14)27-19-16(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-4-1-2-7-17(13)22/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPWUFDOAKIFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl groups and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s solubility and bioavailability.

Reagents/Conditions Products Notes References
6M HCl, reflux, 8–12 hours2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid + (2-chlorobenzyl)amineAcidic hydrolysis cleaves the amide bond.
2M NaOH, ethanol, 60°C, 6hSodium salt of the carboxylic acid + (2-chlorobenzyl)amineBasic conditions favor saponification.

Reduction Reactions

Reduction targets the carbonyl group of the pyrimidinone or the acetamide moiety, producing secondary alcohols or amines.

Reagents/Conditions Products Notes References
NaBH₄, MeOH, 0°C, 2hReduced pyrimidinone (secondary alcohol)Selective reduction under mild conditions.
LiAlH₄, THF, reflux, 4hN-[(2-chlorophenyl)methyl]ethylamine + pyrazolo[3,4-d]pyrimidine alcoholStrong reductant cleaves amide to amine.

Oxidation of the Pyrazolo[3,4-d]pyrimidine Core

Oxidation modifies the fused pyrimidine ring, enhancing electrophilicity for further functionalization.

Reagents/Conditions Products Notes References
KMnO₄, H₂O, 80°C, 3hOxo-derivatives with hydroxylated pyrimidine ringOxidizes saturated bonds in the core.
mCPBA, DCM, 25°C, 12hEpoxidation or N-oxidation productsGenerates reactive intermediates for coupling.

Substitution at Aromatic Chlorine Substituents

The chlorophenyl groups participate in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Reagents/Conditions Products Notes References
CuI, K₂CO₃, DMF, 120°C, 24hAryl ethers or thioethers via Ullmann couplingRequires electron-withdrawing activation.
Pd(PPh₃)₄, arylboronic acid, toluene, 100°CBiaryl derivatives via Suzuki-Miyaura couplingFunctionalizes chloro groups selectively.

C–H Activation and Functionalization

Palladium-catalyzed C–H activation enables direct functionalization of the pyrazolo[3,4-d]pyrimidine core.

Reagents/Conditions Products Notes References
Pd(OAc)₂, AgOAc, HFIP, 80°CC7-arylated derivativesHexafluoroisopropanol (HFIP) enhances reactivity.
Ru catalyst, oxidant, DCEAlkylated or alkenylated productsDirected C–H activation at specific positions.

Key Insights from Research

  • Reactivity of the Core : The pyrazolo[3,4-d]pyrimidine system is susceptible to both electrophilic and nucleophilic attacks, with regioselectivity influenced by substituents .

  • Chlorophenyl Groups : The 3-chlorophenyl and 2-chlorobenzyl groups participate in cross-coupling reactions, enabling diversification of the scaffold .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, HFIP) improve reaction yields in metal-catalyzed transformations .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound under consideration has shown promising results against various cancer cell lines:

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)1.88
Compound BA549 (Lung Cancer)26
Compound CHepG2 (Liver Cancer)0.74 mg/mL

Studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells by inhibiting critical enzymes involved in cancer proliferation and modulating signaling pathways related to cell survival.

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Research has indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

These findings suggest that the compound may be effective in treating inflammatory diseases by reducing inflammatory markers and mediating immune responses.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Tumor Reduction : A study evaluated a related compound's efficacy in reducing tumor size in animal models, demonstrating significant anticancer effects.
  • Inflammatory Marker Reduction : Research indicated that the compound effectively reduced inflammatory markers in models induced with inflammation, showcasing its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation or survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide
  • 2-[1-(3-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide
  • 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(3-chlorophenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide lies in its specific substitution pattern and the presence of both chlorophenyl and acetamide groups

Biological Activity

The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound through various studies and findings.

The structural framework of the compound includes a pyrazolo[3,4-d]pyrimidine core, known for its ability to inhibit various kinases involved in cancer cell proliferation. The presence of chloro-substituents on the phenyl rings enhances its biological activity by potentially increasing lipophilicity and modulating interactions with target proteins.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For example:

  • In vitro Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). It demonstrated an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Apoptosis Induction : Flow cytometric analysis revealed that the compound significantly induced apoptosis in A549 cells at low micromolar concentrations, suggesting a mechanism involving programmed cell death as a pathway to inhibit tumor growth .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.74Not reported
HepG2Not reportedNot reported

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For instance, analogs with different substituents exhibited varied inhibitory effects on cancer cell proliferation. The presence of specific functional groups was crucial in enhancing anticancer efficacy and selectivity towards certain cancer types .

The anticancer activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth:

  • Kinase Inhibition : The compound has been shown to inhibit Src kinases and other tyrosine kinases critical for cancer cell survival and proliferation .
  • EGFR Inhibition : Some derivatives have been identified as effective epidermal growth factor receptor inhibitors (EGFRIs), with potent anti-proliferative activities against various cancer cell lines .

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Xenograft Models : In vivo studies using xenograft mouse models demonstrated that selected compounds could reduce tumor volume by over 50%, indicating promising therapeutic potential against solid tumors .
  • Combination Therapies : Research suggests that these compounds may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, providing a synergistic effect that could improve patient outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-(2-chlorobenzyl)acetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃. Optimization involves adjusting molar ratios (1:1.2–1:5), temperature (80–120°C), and reaction time (12–48 hours) to maximize yields .
  • Data : Typical yields range from 45–72%, with impurities removed via recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns. For example, the pyrazolo[3,4-d]pyrimidine core shows characteristic peaks at δ 7.5–8.5 ppm for aromatic protons, while the chlorophenyl groups exhibit splitting patterns consistent with para/meta substitution .
  • X-ray crystallography : Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between the amide and pyrimidinone moieties) .
  • HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with MS detection to confirm molecular weight (C₂₂H₁₇Cl₂N₅O₂, calculated 474.3 g/mol) and purity (>95%) .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and reactivity of this compound for drug design?

  • Methodology :

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV), indicating electrophilic/nucleophilic sites. MESP maps reveal charge distribution, highlighting the acetamide group as a potential hydrogen-bond donor .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina. The pyrazolo-pyrimidine scaffold shows strong π-π stacking with ATP-binding pockets .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

  • Methodology :

  • Solvent effects : Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts (e.g., amide proton shifts varying by 0.3–0.5 ppm) .
  • Dynamic effects : Perform variable-temperature NMR to identify tautomeric equilibria (e.g., amine-imine tautomerism in pyrazolo-pyrimidine derivatives) .
  • Cross-validation : Compare with high-resolution MS and IR data (e.g., carbonyl stretches at 1680–1720 cm⁻¹) to confirm assignments .

Q. What experimental designs are critical for assessing the compound’s biological activity while minimizing off-target effects?

  • Methodology :

  • Dose-response assays : Use IC₅₀ determinations in kinase inhibition assays (e.g., EGFR, VEGFR2) with ATP concentrations adjusted to physiological levels (1–10 mM) .
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target binding. Structural analogs with bulkier substituents (e.g., 4-fluorophenyl) reduce promiscuity .
  • Metabolic stability : Perform microsomal incubation (human liver microsomes, NADPH regeneration system) to estimate half-life (t₁/₂ > 60 minutes suggests suitability for in vivo studies) .

Methodological Challenges and Solutions

Q. How can synthetic scalability be improved without compromising purity?

  • Solution :

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side products (e.g., dimerization) .
  • Catalytic optimization : Replace stoichiometric bases (e.g., K₂CO₃) with recyclable solid-supported catalysts (e.g., Amberlyst A21) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Solution :

  • CRISPR-Cas9 knockout models : Confirm target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates post-treatment to confirm binding .

Future Research Directions

  • Synthetic : Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Biological : Explore combination therapies with checkpoint inhibitors to enhance anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.